![molecular formula C20H14ClFN2O3 B3399677 2-chloro-6-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide CAS No. 1040645-34-8](/img/structure/B3399677.png)
2-chloro-6-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Overview
Description
2-chloro-6-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a benzamide moiety with a furan-2-carbonyl group and an indolin-6-yl substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination of 2-chloro-6-fluorotoluene to form 2-chloro-6-fluorobenzyl chloride, which is then hydrolyzed to yield 2-chloro-6-fluorobenzaldehyde . This intermediate can be further reacted with indole derivatives and furan-2-carbonyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-chloro-6-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing signaling pathways and biological processes . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: A simpler analog that lacks the indole and furan-2-carbonyl groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Furan-2-carboxylic acid: A related compound with a furan ring but lacking the indole and benzamide moieties.
Uniqueness
2-chloro-6-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-chloro-6-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is a complex organic compound belonging to the class of indole derivatives. These compounds are recognized for their significant biological activities, making them valuable in medicinal chemistry. This article delves into the biological activity of this specific compound, highlighting its mechanisms, research findings, and potential applications.
Chemical Structure and Properties
The compound features a chlorinated and fluorinated benzamide moiety combined with a furan-2-carbonyl group. Its molecular formula is , and it has a molecular weight of 398.82 g/mol. The unique structural features contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄ClF₂N₂O₃ |
Molecular Weight | 398.82 g/mol |
IUPAC Name | This compound |
CAS Number | 1040657-31-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
Target Receptors:
- Indole derivatives typically exhibit high affinity for multiple receptors, influencing cellular processes such as apoptosis and proliferation.
Biochemical Pathways:
- The compound may modulate pathways involved in cell signaling, particularly those related to cancer cell growth and inflammation.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound possess significant antitumor properties. For instance, research indicates that indole derivatives can inhibit cell proliferation in various cancer cell lines, showing promising IC50 values (concentration required to inhibit cell growth by 50%) in both 2D and 3D assays:
Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
---|---|---|
HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the compound could be developed as a new antitumor drug due to its effectiveness against tumor growth with relatively low toxicity .
Antimicrobial Activity
In addition to its antitumor effects, there is evidence suggesting that this compound may also exhibit antimicrobial properties. The presence of chlorine and fluorine atoms has been associated with enhanced antibacterial activity, making it a candidate for further research in infectious disease treatment .
Case Studies
A notable case study involved the synthesis and evaluation of various indole derivatives, including those structurally related to our compound. The results indicated that modifications at specific positions on the indole ring significantly influenced their biological activity, emphasizing the importance of structural optimization in drug development .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3/c21-14-3-1-4-15(22)18(14)19(25)23-13-7-6-12-8-9-24(16(12)11-13)20(26)17-5-2-10-27-17/h1-7,10-11H,8-9H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFJOIQSDOODRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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